molecular formula C4H8N4O2 B14019307 2-[2-(Diaminomethylidene)hydrazono]propanoic acid

2-[2-(Diaminomethylidene)hydrazono]propanoic acid

Cat. No.: B14019307
M. Wt: 144.13 g/mol
InChI Key: QSTGHXDDNOESSK-UHFFFAOYSA-N
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Description

2-[2-(Diaminomethylidene)hydrazono]propanoic acid is a chemical compound with the molecular formula C4H8N4O2 and a molecular weight of 144.13 g/mol . This compound is known for its unique structure, which includes a hydrazono group and a propanoic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Diaminomethylidene)hydrazono]propanoic acid typically involves the reaction of diaminomethylidene hydrazine with a suitable propanoic acid derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Diaminomethylidene)hydrazono]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted hydrazono compounds .

Mechanism of Action

The mechanism of action of 2-[2-(Diaminomethylidene)hydrazono]propanoic acid involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Diaminomethylidene)hydrazono]propanoic acid is unique due to its specific hydrazono group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

IUPAC Name

2-(diaminomethylidenehydrazinylidene)propanoic acid

InChI

InChI=1S/C4H8N4O2/c1-2(3(9)10)7-8-4(5)6/h1H3,(H,9,10)(H4,5,6,8)

InChI Key

QSTGHXDDNOESSK-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=C(N)N)C(=O)O

Origin of Product

United States

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